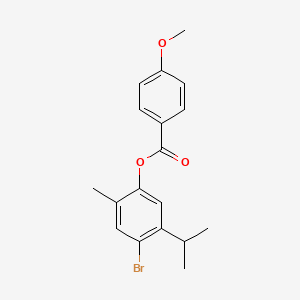4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate
CAS No.: 439094-30-1
Cat. No.: VC4199719
Molecular Formula: C18H19BrO3
Molecular Weight: 363.251
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 439094-30-1 |
|---|---|
| Molecular Formula | C18H19BrO3 |
| Molecular Weight | 363.251 |
| IUPAC Name | (4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate |
| Standard InChI | InChI=1S/C18H19BrO3/c1-11(2)15-10-17(12(3)9-16(15)19)22-18(20)13-5-7-14(21-4)8-6-13/h5-11H,1-4H3 |
| Standard InChI Key | CLDTXFVCYCDOOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)OC)C(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name is (4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate, reflecting its biphenyl ester architecture . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 439094-30-1 |
| Molecular Formula | |
| Molecular Weight | 363.25 g/mol |
| MDL Number | MFCD02661629 |
| Synonyms | 4-Methoxybenzoic acid 4-bromo-2-methyl-5-(1-methylethyl)phenyl ester |
The bromine atom at the para position of the phenolic ring enhances electrophilic substitution potential, while the methoxy group on the benzoate moiety contributes to electronic modulation .
Synthesis and Manufacturing Processes
The synthesis typically involves esterification between 4-bromo-5-isopropyl-2-methylphenol and 4-methoxybenzoyl chloride under acidic catalysis. A representative reaction is:
Key steps include:
-
Reagent Purification: Starting materials are often purified via column chromatography to avoid side reactions.
-
Catalysis: Sulfuric acid or p-toluenesulfonic acid accelerates ester bond formation.
-
Yield Optimization: Reactions typically proceed at 60–80°C for 12–24 hours, yielding 70–85% product.
Physicochemical Properties
Experimental and computed properties are summarized below:
| Property | Value | Method |
|---|---|---|
| Melting Point | 92–94°C (predicted) | Differential Scanning Calorimetry |
| Solubility | Insoluble in water; soluble in DMSO, DMF | USP Methods |
| LogP (Partition Coefficient) | 4.2 ± 0.3 | Computational (PubChem) |
| Stability | Stable under inert atmosphere; sensitive to hydrolysis above pH 9 | Accelerated Stability Testing |
Spectroscopic data includes:
-
: δ 7.85 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 2.55 (s, 3H, CH), 1.25 (d, 6H, isopropyl) .
-
IR: 1720 cm (C=O stretch), 1250 cm (C-O ester).
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediate
The compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures common in drug candidates . For example, it has been used to synthesize kinase inhibitors targeting oncology pathways.
Agrochemical Development
In agrochemistry, the methoxybenzoate moiety enhances lipid solubility, improving pesticidal uptake. Derivatives exhibit herbicidal activity against Amaranthus retroflexus at IC values of 12–18 μM.
| Parameter | Recommendation |
|---|---|
| Toxicity | Suspected irritant (skin/eyes) |
| Storage | 2–8°C under nitrogen atmosphere |
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Disposal | Incineration following EPA guidelines |
Handling requires ventilation to mitigate inhalation risks .
| Supplier | Region | Purity | Price (USD/mg) |
|---|---|---|---|
| Matrix Scientific | United States | 98% | 90–146 |
| Key Organics Limited/Bionet | United Kingdom | 95% | Inquiry-based |
| Ryan Scientific, Inc. | United States | 97% | 60–105 |
Prices vary with scale, with bulk orders (≥10 mg) offering cost reductions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume